Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a benzyl group attached to a sulfur atom, which is further connected to a triazolo[4,3-b]pyridazine ring substituted with an ethoxyphenyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known for their ability to bind readily in the biological system with a variety of enzymes and receptors .
Mode of Action
The mode of action of this compound involves interactions with its targets, leading to changes in the biological system. The triazole moiety in the compound is capable of binding with various enzymes and receptors, showing versatile biological activities . The specific interactions and resulting changes would depend on the exact targets and the biological context.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of potential targets, it’s likely that multiple pathways could be affected. These could include pathways related to antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Given the potential targets and activities mentioned above, the effects could range from antimicrobial to anticancer effects, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core[_{{{CITATION{{{2{Synthesis and antiproliferative activity of 2-(([1,2,4]triazolo4,3-b .... This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors[{{{CITATION{{{3{A review on ‘triazoles’: their chemistry, synthesis and - Springer](https://linkspringercom/article/101007/s13738-021-02231-x){{{CITATION{{{_1{CAS:721964-51-8, 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin ...](https://www.bidepharm.com/products/721964-51-8.html).
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry[_{{{CITATION{{{4{Focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- 4,3-. Biology: It serves as a tool in biological studies to understand enzyme interactions and receptor binding. Medicine: {{{CITATION{{{_2{Synthesis and antiproliferative activity of 2-(([1,2,4]triazolo4,3-b .... Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzyl thioacetates: Other benzyl thioacetates with different aromatic rings or heterocyclic cores.
Uniqueness: Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate stands out due to its specific combination of the triazolo[4,3-b]pyridazine core and the ethoxyphenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
benzyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-2-28-18-10-8-17(9-11-18)22-24-23-19-12-13-20(25-26(19)22)30-15-21(27)29-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSQVXMLDTYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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